Human Tyrosinase Inhibition: 15-Fold Greater Potency than Kojic Acid (Direct Head-to-Head)
In a single internally controlled study (BRENDA Reference 724546, derived from Raje et al. 2013), the target compound, 2-[[(4-chlorophenyl)sulfanyl]methyl]-5-hydroxy-4H-pyran-4-one, inhibited human tyrosinase (EC 1.4.3.3) with an IC₅₀ of 0.2 µM (0.0002 mM). Under identical assay conditions, the parent compound kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) exhibited an IC₅₀ of 3.0 µM (0.003 mM), representing a 15-fold potency advantage for the target compound [1][2].
| Evidence Dimension | Inhibitory potency against human tyrosinase (EC 1.4.3.3) |
|---|---|
| Target Compound Data | IC₅₀ = 0.2 µM (0.0002 mM) |
| Comparator Or Baseline | Kojic acid: IC₅₀ = 3.0 µM (0.003 mM) |
| Quantified Difference | 15-fold greater potency (target vs. kojic acid) |
| Conditions | Human tyrosinase (Homo sapiens, UniProt P14920); pH and temperature not specified in the publication; microplate reader assay |
Why This Matters
For procurement decisions in tyrosinase inhibition research, this 15-fold potency gap means the target compound achieves equivalent target engagement at substantially lower concentrations, reducing compound consumption and enabling more sensitive assay windows.
- [1] BRENDA Enzyme Database. Literature Reference 724546; IC50 table showing 0.0002 mM for 2-[[(4-chlorophenyl)sulfanyl]methyl]-5-hydroxy-4H-pyran-4-one and 0.003 mM for kojic acid against human tyrosinase. Accessed via https://www.brenda-enzymes.org/. View Source
- [2] Raje, M.; Hin, N.; Duvall, B.; Ferraris, D.V.; Berry, J.F.; Thomas, A.G.; Alt, J.; Rojas, C.; Slusher, B.S.; Tsukamoto, T. Synthesis of kojic acid derivatives as secondary binding site probes of D-amino acid oxidase. Bioorg. Med. Chem. Lett. 2013, 23, 3910–3913. DOI: 10.1016/j.bmcl.2013.04.062. View Source
